molecular formula C14H17N3OS2 B2638804 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea CAS No. 1286717-72-3

1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea

Cat. No. B2638804
CAS RN: 1286717-72-3
M. Wt: 307.43
InChI Key: ZPMXATPSUSXHJE-UHFFFAOYSA-N
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Description

The compound “1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea” is a complex organic molecule that contains a benzothiazole ring, a urea group, and a cyclopentyl group . Benzothiazoles are heterocyclic compounds that have been studied for their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure of “this compound” would require more specific information or computational modeling to determine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzothiazole ring and the urea group. The C-5 atom in the benzothiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea derivatives have been explored for their potential in antimicrobial activity. Studies have shown that novel derivatives synthesized from this compound exhibit promising antimicrobial properties against selected Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.071 to 0.199 μM. Additionally, these compounds have shown moderate to good activity against fungal pathogens and have been evaluated for their cytotoxicity against cervical cancer (HeLa) cell lines, showing significant cytotoxicity at microliter concentration levels, indicating their potential as antimicrobial agents and in cancer research (Shankar et al., 2017).

Conformational Studies and Self-Assembly

Conformational adjustments in derivatives of this compound have been studied to understand their self-assembly behaviors. These studies reveal that conformational changes through carbon-nitrogen bond rotation influence the formation of isosteric homodimeric hydrogen-bonded synthons in their assemblies. Such insights are crucial for the design and synthesis of novel materials with specific properties and functions, including potential applications in drug design and material science (Phukan & Baruah, 2016).

Future Directions

Research into benzothiazole derivatives is ongoing, and these compounds are of interest due to their diverse biological activities . Future research may focus on synthesizing new derivatives and studying their biological activities, as well as investigating their mechanisms of action .

properties

IUPAC Name

1-cyclopentyl-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-19-10-7-4-8-11-12(10)16-14(20-11)17-13(18)15-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMXATPSUSXHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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